1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride

Catalog No.
S718311
CAS No.
423768-38-1
M.F
C8H6ClN3O
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chlorid...

CAS Number

423768-38-1

Product Name

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride

IUPAC Name

1-methylbenzotriazole-5-carbonyl chloride

Molecular Formula

C8H6ClN3O

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C8H6ClN3O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3

InChI Key

WNWYKNCOAJIRNK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1

Synthesis of Substituted Benzotriazoles

1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (MBTrCl) is a reagent used in organic chemistry for the synthesis of substituted benzotriazoles. Benzotriazoles are a class of heterocyclic compounds with various applications in materials science and pharmaceuticals []. MBTrCl reacts with amines to form amide bonds, introducing a benzotriazole group onto the amine molecule [].

Here's an example of MBTrCl being used in the synthesis of a benzotriazole derivative:

A study compared conventional and microwave-assisted methods for synthesizing benzotriazole derivatives. The researchers used MBTrCl as a starting material to react with o-toluidine (an amine) to form 5[tolylaminomethyl][1,2,3]benzotriazole [].

1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is a chemical compound with the CAS number 423768-38-1 and a molecular formula of C8H6ClN3O. This compound is a derivative of benzotriazole, which is a heterocyclic compound characterized by its stability and diverse chemical properties. The compound appears as a white to light yellow solid and has a melting point of approximately 125 °C. It is classified as an acid chloride and is known for its moisture sensitivity and potential to cause burns upon contact with skin or eyes .

  • Corrosive []
  • Lachrymators (cause tear formation)
, making it valuable in organic synthesis:

  • Substitution Reactions: The compound can react with nucleophiles to form substituted benzotriazole derivatives.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 1-methyl-1H-1,2,3-benzotriazole and hydrochloric acid.
  • Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction reactions leading to diverse products .

The ability to form amide bonds when reacting with amines is particularly noteworthy, as it introduces the benzotriazole group into various molecular frameworks, enhancing their functional properties.

Research indicates that 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The interaction of this compound with biological systems suggests it may influence enzyme activity and receptor interactions, although specific mechanisms are still under investigation .

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride typically involves the reaction of 1-methyl-1H-benzotriazole with thionyl chloride (SOCl2). This reaction is conducted under controlled conditions to ensure high purity and yield. Industrial methods often utilize batch reactors with precise temperature and pressure controls to optimize production efficiency .

General Reaction Scheme:

The applications of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride span several fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Research is ongoing into its potential as a pharmaceutical intermediate due to its unique structural properties.
  • Material Science: The compound is used in developing corrosion inhibitors and UV stabilizers.
  • Biological Research: Its interactions with proteins make it a candidate for studying enzyme modifications .

Several compounds share structural similarities with 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Methylbenzotriazole29385-43-9Used as a stabilizer in various formulations.
Benzotriazole95-14-7Known for its UV absorption properties.
5-Chlorobenzotriazole2179-57-9Utilized in agricultural applications as a pesticide.
4-Methylbenzotriazole15087-24-8Functions similarly in stabilizing formulations.

Uniqueness

The uniqueness of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride lies in its specific reactivity as an acid chloride derivative. Its ability to introduce benzotriazole groups into various substrates through amide bond formation distinguishes it from other similar compounds which may not possess this functional versatility .

XLogP3

1.6

Wikipedia

1-Methyl-1H-benzotriazole-5-carbonyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types